molecular formula C14H21NO2 B12795437 N-(3-hydroxyphenyl)octanamide CAS No. 28122-53-4

N-(3-hydroxyphenyl)octanamide

Cat. No.: B12795437
CAS No.: 28122-53-4
M. Wt: 235.32 g/mol
InChI Key: QFWBUBLMJKJFSU-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)octanamide is an organic compound characterized by the presence of a hydroxyphenyl group attached to an octanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxyphenyl)octanamide typically involves the reaction of 3-hydroxybenzoic acid with octanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine group to form the final amide product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: N-(3-hydroxyphenyl)octanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxy group into a more reactive leaving group.

Major Products:

    Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid derivatives.

    Reduction: Formation of N-(3-hydroxyphenyl)octylamine.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-hydroxyphenyl)octanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(3-hydroxyphenyl)octanamide exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The hydroxy group can form hydrogen bonds with target molecules, while the amide group can participate in various interactions, including hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

N-(3-hydroxyphenyl)octanamide can be compared with other similar compounds, such as:

    N-(4-hydroxyphenyl)octanamide: Similar structure but with the hydroxy group in the para position, which can affect its reactivity and biological activity.

    N-(3-hydroxyphenyl)hexanamide: Shorter alkyl chain, which can influence its solubility and interaction with biological targets.

    N-(3-hydroxyphenyl)decanamide:

The uniqueness of this compound lies in its specific combination of functional groups and chain length, which confer distinct chemical and biological properties.

Properties

CAS No.

28122-53-4

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-(3-hydroxyphenyl)octanamide

InChI

InChI=1S/C14H21NO2/c1-2-3-4-5-6-10-14(17)15-12-8-7-9-13(16)11-12/h7-9,11,16H,2-6,10H2,1H3,(H,15,17)

InChI Key

QFWBUBLMJKJFSU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC1=CC(=CC=C1)O

Origin of Product

United States

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